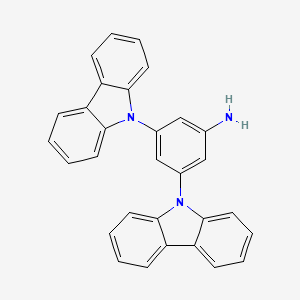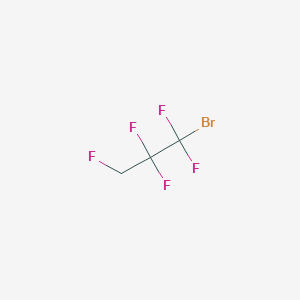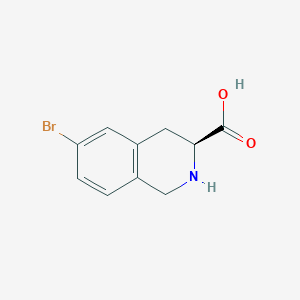![molecular formula C16H22O3 B13898650 (R)-4-[(S)-1-(Benzyloxy)-3-buten-1-yl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13898650.png)
(R)-4-[(S)-1-(Benzyloxy)-3-buten-1-yl]-2,2-dimethyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-[(S)-1-(Benzyloxy)-3-buten-1-yl]-2,2-dimethyl-1,3-dioxolane is an organic compound that features a dioxolane ring, a benzyloxy group, and a butenyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-[(S)-1-(Benzyloxy)-3-buten-1-yl]-2,2-dimethyl-1,3-dioxolane typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of a diol with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group is often introduced via a Williamson ether synthesis, where a benzyl halide reacts with an alcohol in the presence of a base.
Attachment of the Butenyl Side Chain: The butenyl side chain can be attached through a variety of methods, including cross-coupling reactions such as the Heck or Suzuki reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bond in the butenyl side chain can be reduced to a single bond using hydrogenation with a palladium catalyst.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), benzyl halides
Major Products
Oxidation: Benzaldehyde, benzoic acid
Reduction: Saturated butyl side chain
Substitution: Various substituted benzyloxy derivatives
科学的研究の応用
Chemistry
This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, it can serve as a probe to study enzyme mechanisms and interactions due to its unique structural features.
Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of ®-4-[(S)-1-(Benzyloxy)-3-buten-1-yl]-2,2-dimethyl-1-3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the dioxolane ring can provide steric hindrance and electronic effects that influence the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
®-4-[(S)-1-(Benzyloxy)-3-buten-1-yl]-2,2-dimethyl-1,3-dioxane: Similar structure but with a dioxane ring instead of a dioxolane ring.
®-4-[(S)-1-(Benzyloxy)-3-buten-1-yl]-2,2-dimethyl-1,3-dioxepane: Similar structure but with a dioxepane ring.
Uniqueness
The unique combination of the dioxolane ring, benzyloxy group, and butenyl side chain in ®-4-[(S)-1-(Benzyloxy)-3-buten-1-yl]-2,2-dimethyl-1-3-dioxolane provides distinct steric and electronic properties that can be exploited in various chemical and biological applications.
特性
分子式 |
C16H22O3 |
|---|---|
分子量 |
262.34 g/mol |
IUPAC名 |
(4R)-2,2-dimethyl-4-[(1S)-1-phenylmethoxybut-3-enyl]-1,3-dioxolane |
InChI |
InChI=1S/C16H22O3/c1-4-8-14(15-12-18-16(2,3)19-15)17-11-13-9-6-5-7-10-13/h4-7,9-10,14-15H,1,8,11-12H2,2-3H3/t14-,15+/m0/s1 |
InChIキー |
ACOTVAFHSYWWGS-LSDHHAIUSA-N |
異性体SMILES |
CC1(OC[C@@H](O1)[C@H](CC=C)OCC2=CC=CC=C2)C |
正規SMILES |
CC1(OCC(O1)C(CC=C)OCC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B13898572.png)



![2-chloro-N-(5-methyl-1H-pyrazol-3-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B13898601.png)
![cis-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole;4-methylbenzenesulfonic acid](/img/structure/B13898619.png)



![Methyl cis-5-benzyl-3,4,6,6A-tetrahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate](/img/structure/B13898645.png)

![3-Chloro-5,7-diiodopyrrolo[1,2-B]pyridazine](/img/structure/B13898656.png)
![2-benzyl-4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B13898664.png)
![(S)-1-(2-(2-Aminoethoxy)-5-chloropyridin-3-YL)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-A]pyrimidin-6-YL)urea](/img/structure/B13898671.png)
